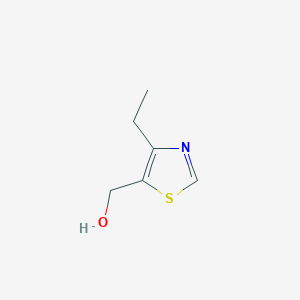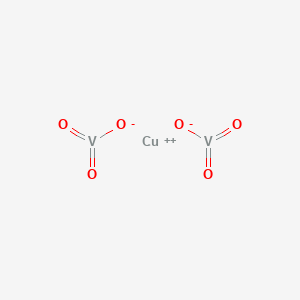
ethyl 4-morpholinobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ethyl 4-morpholinobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a morpholine ring attached to a butanoate ester
準備方法
Synthetic Routes and Reaction Conditions
ethyl 4-morpholinobutanoate can be synthesized through a multi-step process involving the reaction of morpholine with butanoic acid derivatives. One common method involves the esterification of 4-(morpholin-4-yl)butanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-(morpholin-4-YL)butanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation and crystallization, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
ethyl 4-morpholinobutanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the morpholine ring under basic conditions.
Major Products Formed
Oxidation: 4-(morpholin-4-yl)butanoic acid.
Reduction: 4-(morpholin-4-yl)butanol.
Substitution: Various substituted morpholine derivatives, depending on the nucleophile used.
科学的研究の応用
ethyl 4-morpholinobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
作用機序
The mechanism of action of ethyl 4-(morpholin-4-YL)butanoate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing the active morpholine derivative, which can then participate in various biochemical pathways.
類似化合物との比較
ethyl 4-morpholinobutanoate can be compared with other similar compounds, such as:
Methyl 4-(morpholin-4-yl)butanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-(piperidin-4-yl)butanoate: Contains a piperidine ring instead of a morpholine ring.
Ethyl 4-(thiomorpholin-4-yl)butanoate: Contains a thiomorpholine ring, where the oxygen atom in morpholine is replaced by sulfur.
The uniqueness of ethyl 4-(morpholin-4-YL)butanoate lies in its specific morpholine ring structure, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
88217-57-6 |
|---|---|
分子式 |
C10H19NO3 |
分子量 |
201.26 g/mol |
IUPAC名 |
ethyl 4-morpholin-4-ylbutanoate |
InChI |
InChI=1S/C10H19NO3/c1-2-14-10(12)4-3-5-11-6-8-13-9-7-11/h2-9H2,1H3 |
InChIキー |
UTMWNSLNGASJOH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCN1CCOCC1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8739114.png)






![9-Bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylic acid](/img/structure/B8739173.png)


